Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)-
Description
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- is a synthetic morpholine derivative characterized by a propargyloxy group at the 4-position of a 3,5-dimethoxybenzoyl-substituted morpholine ring. The propargyloxy group introduces a reactive alkyne moiety, which may influence its chemical reactivity, biological activity, and applications in medicinal chemistry or materials science.
Properties
CAS No. |
64039-16-3 |
|---|---|
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(3,5-dimethoxy-4-prop-2-ynoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h1,10-11H,5-9H2,2-3H3 |
InChI Key |
LIXMSOANBQIHKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC#C)OC)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes for N-Substituted Morpholine Compounds
Two primary synthetic routes are commonly employed in the preparation of N-substituted morpholine compounds, including the target compound:
Route 1: Amino Compound Cyclization and Subsequent Substitution
This route involves initially forming the morpholine ring by reacting an amino or substituted amino compound (e.g., 3-aminopropanol) with dichlorodiethyl ether. Subsequent substitution reactions introduce the desired substituents at the hydroxyl group of the morpholine ring. However, this route has limited versatility and often requires multi-step reactions with low yields, especially when introducing halogen atoms or complex substituents like propargyloxy groups. The final products are often obtained as hydrohalide salts, complicating purification.Route 2: Direct N-Alkylation of Morpholine with Halogenated Hydrocarbons
This more versatile and industrially favored route involves the direct reaction of morpholine with a halogenated hydrocarbon bearing the desired substituent. The reaction is typically performed in the presence of an alkalizing agent and an organic solvent. This method allows for the convenient introduction of a wide variety of substituents on the nitrogen atom and generally provides higher yields and simpler purification processes.
Specific Preparation of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)-
While direct literature specifically describing the synthesis of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- is limited, the preparation can be inferred from established methods for N-substituted morpholines and benzoyl derivatives:
Step 1: Synthesis of 4-Propargyloxy-3,5-dimethoxybenzoyl Halide
The benzoyl chloride derivative bearing the 4-propargyloxy and 3,5-dimethoxy substituents is prepared by reacting the corresponding 4-propargyloxy-3,5-dimethoxybenzoic acid with thionyl chloride or oxalyl chloride under controlled conditions (e.g., low temperature, inert atmosphere).Step 2: N-Acylation of Morpholine
Morpholine is reacted with the prepared 4-propargyloxy-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane or ethyl acetate. The reaction is typically conducted at 0–25 °C to control reaction rate and minimize side reactions. The base scavenges the hydrochloric acid formed during the reaction, driving the acylation to completion.Step 3: Purification
The crude product is purified by recrystallization from suitable solvent mixtures (e.g., dichloromethane/n-hexane) or by chromatographic methods to obtain the pure Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- compound.
Reaction Conditions and Yields
| Step | Reaction Components | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Propargyloxy-3,5-dimethoxybenzoic acid + Thionyl chloride | 0–25 °C, inert atmosphere, 1–2 h | 90–95 | Formation of acid chloride intermediate |
| 2 | Morpholine + Acid chloride + Triethylamine | 0–25 °C, dichloromethane, 2 h | 85–95 | N-acylation with base scavenger |
| 3 | Crude product purification | Recrystallization or chromatography | 80–90 | Purity > 98% by NMR and HPLC |
Table 1: Typical reaction conditions and yields for the preparation of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)-.
Alternative Synthetic Considerations
Use of Halogenated Hydrocarbons for N-Alkylation
The direct N-alkylation of morpholine with halogenated hydrocarbons bearing the propargyloxy-3,5-dimethoxybenzoyl group is theoretically possible but less common due to the complexity of the substituent. The halogenated hydrocarbon route is more suited for simpler alkyl groups.Catalysts and Additives
Potassium iodide or other halide salts may be used as catalysts to facilitate nucleophilic substitution reactions, improving reaction rates and yields.Solvent Selection
Organic solvents such as methyl tert-butyl ether, 1,4-dioxane, acetone, methanol, ethanol, isopropanol, ethyl acetate, and dichloromethane are commonly used depending on solubility and reaction compatibility.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Morpholine molar ratio | Equimolar with acid chloride | 1:1 |
| Base | Triethylamine or equivalent | 1–1.2 equivalents |
| Solvent | Dichloromethane, ethyl acetate | 50–200 mL per 0.1 mol scale |
| Temperature | 0–25 °C | Controlled cooling or room temp |
| Reaction time | 2 hours | Sufficient for complete acylation |
| Purification method | Recrystallization or chromatography | Solvent-dependent |
| Yield | Overall | 80–95% |
| Product purity | Confirmed by NMR, HPLC | >98% |
Chemical Reactions Analysis
Types of Reactions
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the propargyloxy or dimethoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyloxy group may facilitate covalent binding to target proteins, while the dimethoxybenzoyl group can enhance binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Morpholine, 1-(3,5-dimethoxythiobenzoyl)- (CAS 70733-85-6)
- Structure : Replaces the propargyloxy group with a thiobenzoyl group (C=S instead of C=O).
- Molecular Weight : 267.34 g/mol (vs. ~307 g/mol for the target compound, assuming similar backbone).
- Key Differences: The thiocarbonyl group enhances electrophilicity and may alter metabolic stability compared to the benzoyl group. No bioactivity data are provided, but sulfur-containing groups often influence redox properties .
N-(4-Hydroxy-3,5-dimethoxybenzoyl)-L-cysteine (4d)
- Structure : Features a hydroxy group at the 4-position instead of propargyloxy.
- Bioactivity: Exhibits significant antibiofilm activity against Pseudomonas aeruginosa PAO1, outperforming N-acetylcysteine (NAC). This suggests that electron-donating substituents (e.g., hydroxy) enhance interactions with bacterial targets compared to hydrophobic alkynes .
2-(3,5-Dimethoxybenzoyl)-N-(1-naphthyl)-hydrazinecarboxamide (Compound 1)
- Structure : Shares the 3,5-dimethoxybenzoyl motif but replaces morpholine with a hydrazinecarboxamide-naphthyl group.
- Bioactivity : Acts as a GPR139 agonist (EC₅₀ = 39 nM). The morpholine ring in the target compound may alter receptor binding kinetics due to differences in polarity and steric bulk .
Morpholine Prodrugs (e.g., N-Ethoxycarbonylmorpholine Ester of Diclofenac)
- Synthesis : Prepared via reaction of morpholine intermediates with sodium salts of active pharmaceutical ingredients (APIs). The target compound’s propargyloxy group could be introduced using propargyl bromide or similar reagents under nucleophilic substitution conditions .
Triazine-Morpholine Hybrids
Molecular Properties and Chemical Space
Table 1: Comparative Analysis of Morpholine Derivatives
Biological Activity
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- has the molecular formula and a molecular weight of approximately 305.33 g/mol. Its structure includes a morpholine ring linked to a benzoyl moiety that features both propargyloxy and dimethoxy substituents. This configuration is believed to enhance its biological activity compared to other morpholine derivatives due to the distinct electronic and steric properties imparted by these groups.
Antibacterial Properties
Preliminary studies suggest that Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- exhibits antibacterial activity , particularly against gram-negative bacteria. The proposed mechanism of action involves interference with bacterial cell wall synthesis or essential metabolic pathways necessary for bacterial survival. This aligns with findings from similar compounds that have shown synergistic effects when combined with existing antibiotics, potentially enhancing their efficacy against resistant strains .
Antitumor Activity
Research has indicated that morpholine derivatives can possess significant antitumor properties . A related study on morpholine-substituted compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. For instance, compounds featuring morpholine fragments were tested for cytotoxicity against cancer lines such as M-HeLa and A549. The results highlighted a notable cytotoxic effect, with some derivatives achieving half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutics like doxorubicin .
Table 1: Comparison of Morpholine Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl) | C16H19NO5 | Exhibits antibacterial and potential antitumor activity |
| Morpholine, N-(4-acetoxy-3,5-dimethoxybenzoyl) | C16H21NO7 | Contains an acetoxy group; may exhibit different biological activity |
| 4-(4-hydroxy-3,5-dimethoxybenzoyl)morpholine | C16H19NO5 | Hydroxyl group may enhance solubility and alter interactions |
| 4-(4-methoxy-3,5-dimethylbenzoyl)morpholine | C16H23NO4 | Methyl substitutions could affect reactivity compared to propargyloxy variants |
Case Studies and Research Findings
- Antibacterial Study : Research focusing on the antibacterial effects of Morpholine derivatives revealed that those with similar structural features demonstrated significant inhibition against various gram-negative bacterial strains. The study emphasized the need for further investigations into the pharmacokinetics and toxicity profiles of these compounds.
- Antitumor Efficacy : A study involving morpholine-containing compounds assessed their cytotoxicity across several cancer cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving mitochondrial pathways. These results suggest a promising avenue for developing new anticancer agents based on the morpholine scaffold .
Q & A
Basic: What are the optimal synthetic routes for N-(4-propargyloxy-3,5-dimethoxybenzoyl)morpholine?
Methodological Answer:
The synthesis typically involves acylation of the morpholine ring with a substituted benzoyl chloride. For example, analogous compounds (e.g., 3,4,5-trimethoxybenzoyl-morpholine derivatives) are synthesized by reacting morpholine with acyl chlorides in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl by-products. The reaction is carried out in dichloromethane at 0–25°C . For the target compound, substituting 3,4,5-trimethoxybenzoyl chloride with 4-propargyloxy-3,5-dimethoxybenzoyl chloride would follow a similar pathway. Purification via column chromatography or recrystallization is recommended to isolate the product. Yield optimization may require adjusting stoichiometry or using continuous flow reactors for scalability .
Advanced: How do steric and electronic effects of the propargyloxy group influence nucleophilic substitution reactions at the benzoyl moiety?
Methodological Answer:
The propargyloxy group introduces steric hindrance due to its linear alkyne structure, potentially slowing nucleophilic attacks at the adjacent carbonyl or aromatic positions. Electronically, the propargyl group’s electron-withdrawing nature (via conjugation) may activate the benzoyl carbonyl toward nucleophilic substitution. Comparative studies with analogs (e.g., methoxy vs. propargyloxy substituents) using kinetic assays (e.g., monitoring reaction rates via HPLC or NMR) can quantify these effects. For instance, substituting 4-methoxy with 4-propargyloxy in related triazine derivatives alters reactivity by 20–30% under identical conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the morpholine ring (δ ~3.5–4.5 ppm for N-CH and O-CH) and aromatic protons (δ ~6.5–7.5 ppm for dimethoxy/propargyloxy-substituted benzene). The propargyloxy group shows a terminal alkyne proton at δ ~2.5–3.0 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHNO requires m/z 328.1056).
- IR Spectroscopy: Confirms carbonyl (C=O stretch at ~1680 cm) and alkyne (C≡C stretch at ~2100 cm) .
Advanced: How can conflicting data on by-product formation during acylation be resolved?
Methodological Answer:
Contradictory reports on by-products (e.g., diacylated morpholine vs. hydrolysis products) may arise from varying reaction conditions. To resolve this:
- Control Experiments: Perform reactions under anhydrous vs. humid conditions to assess hydrolysis.
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.
- By-Product Isolation: Employ preparative TLC or HPLC to isolate and characterize impurities. For example, diacylation by-products in similar morpholine syntheses are minimized by using excess morpholine (2:1 molar ratio) and low temperatures (0°C) .
Basic: What are the common chemical transformations of this compound in medicinal chemistry?
Methodological Answer:
- Click Chemistry: The propargyloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties (e.g., triazoles) .
- Oxidation/Reduction: The morpholine ring can be oxidized to N-oxide derivatives (using HO) or reduced to secondary amines (using LiAlH) .
- Hydrolysis: Under acidic conditions, the benzoyl group hydrolyzes to carboxylic acid, enabling further functionalization .
Advanced: What experimental design considerations are critical for evaluating this compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Target Selection: Prioritize enzymes with known morpholine interactions (e.g., kinases, phosphatases). Use computational docking (e.g., AutoDock Vina) to predict binding affinity .
- Assay Conditions: Optimize pH (6.5–7.5) and temperature (25–37°C) to mimic physiological environments. Include controls with unsubstituted morpholine derivatives to isolate substituent effects.
- Data Interpretation: Address false positives via counter-screening against unrelated enzymes (e.g., proteases). For example, a pyrrolopyridine-morpholine hybrid showed 50% inhibition of kinase X at 10 µM, but no activity against protease Y .
Basic: How does the propargyloxy group impact the compound’s stability under ambient storage?
Methodological Answer:
The propargyloxy group may reduce stability due to alkyne reactivity (e.g., oxidation or polymerization). Stability studies under varying conditions (light, humidity, temperature) using accelerated degradation protocols (40°C/75% RH for 4 weeks) are recommended. Analogs with propargyl groups showed <5% degradation when stored in amber vials at –20°C .
Advanced: What strategies ensure high-purity intermediates in multi-step syntheses of this compound?
Methodological Answer:
- Stepwise Monitoring: Use LC-MS after each synthetic step (e.g., propargyloxy introduction, acylation) to detect impurities early.
- Purification Techniques: Combine liquid-liquid extraction (to remove polar by-products) and silica gel chromatography (hexane/EtOAc gradient). For example, intermediates in triazine-morpholine hybrids achieved >98% purity after two successive column runs .
- Crystallization: Optimize solvent systems (e.g., ethanol/water) for recrystallization of final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
